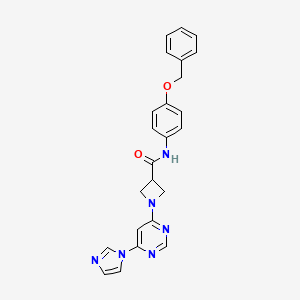
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(benzyloxy)phenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(benzyloxy)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C24H22N6O2 and its molecular weight is 426.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(benzyloxy)phenyl)azetidine-3-carboxamide is a synthetic compound with potential therapeutic applications in various biological contexts. Its structure suggests that it may interact with multiple biological targets, making it a candidate for further investigation in drug discovery.
Chemical Structure and Properties
- Molecular Formula : C18H19N7O
- Molecular Weight : 349.398 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Research indicates that it may function as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy, making this compound a potential candidate for cancer treatment .
Anticancer Activity
Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HCT116 | 0.3 | Inhibition of cell proliferation |
| MCF-7 | 0.45 | Induction of apoptosis |
| A549 | 0.5 | Cell cycle arrest |
| U87 MG | 0.25 | Inhibition of PI3K/mTOR pathways |
These results suggest that the compound exhibits significant anticancer properties, particularly through mechanisms involving apoptosis and cell cycle regulation .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown activity against various bacterial strains, indicating potential use as an antimicrobial agent. The minimum inhibitory concentrations (MICs) against selected strains are as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Streptococcus pyogenes | 8 |
These findings highlight the compound's versatility as a therapeutic agent beyond oncology .
Case Studies and Research Findings
One notable study focused on the use of this compound in a mouse model for tumor growth inhibition. The results indicated that administration of the compound led to a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer therapy.
Study Design
- Model : S180 homograft model in mice
- Dosage : Administered at varying concentrations
- Outcome : Tumor size reduction observed at doses as low as 0.5 mg/kg
These findings underscore the need for further preclinical and clinical studies to fully elucidate the therapeutic potential and safety profile of this compound .
Propiedades
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-phenylmethoxyphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2/c31-24(28-20-6-8-21(9-7-20)32-15-18-4-2-1-3-5-18)19-13-30(14-19)23-12-22(26-16-27-23)29-11-10-25-17-29/h1-12,16-17,19H,13-15H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAHJFBVMKBTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














